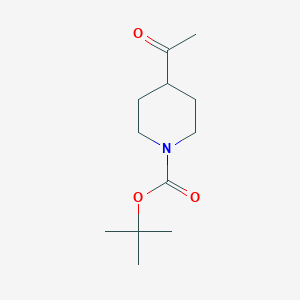

Tert-butyl 4-acétylpiperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-acetylpiperidine-1-carboxylate (TBAPC) is an organic compound that has been widely studied in various scientific fields. It is a versatile compound that can be used in a variety of ways, including synthesis, research applications, and laboratory experiments.

Applications De Recherche Scientifique

Synthèse pharmaceutique

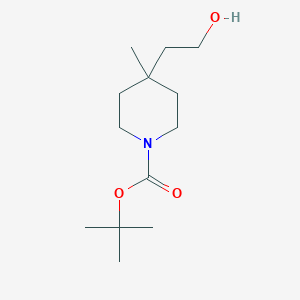

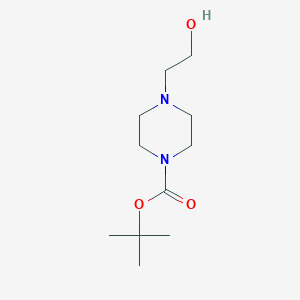

N-Boc-4-acétylpiperidine : sert d'intermédiaire polyvalent dans la synthèse de divers composés pharmaceutiques. Son groupe protecteur Boc est particulièrement utile dans la synthèse peptidique, où il protège la fonctionnalité amine pendant les réactions sensibles aux amines libres. Ce composé est essentiel à la production d'antibiotiques, de médicaments antiviraux et de médicaments pour traiter les tumeurs et les maladies cardiovasculaires .

Développement de pesticides

Dans le domaine de la recherche agrochimique, N-Boc-4-acétylpiperidine est utilisé pour créer de nouveaux composés pesticides. Son motif structurel se retrouve dans de nombreuses molécules actives qui servent d'insecticides, d'herbicides et de fongicides. Le groupe tert-butyle en particulier fournit un encombrement stérique, ce qui peut être crucial pour l'activité biologique de ces composés .

Dégradation ciblée des protéines

Le composé est utilisé comme un lien semi-flexible dans le développement des PROTAC (chimères de ciblage de la protéolyse). Les PROTAC sont des molécules conçues pour induire la dégradation de protéines spécifiques, une méthode ayant un potentiel thérapeutique dans le traitement du cancer et au-delà. Le groupe tert-butyle offre un équilibre entre la rigidité et la flexibilité, ce qui est essentiel pour la bonne orientation des molécules .

Blocs de construction de la synthèse organique

En tant que bloc de construction en synthèse organique, N-Boc-4-acétylpiperidine est utilisé pour construire un large éventail de composés organiques, notamment les amides, les sulfonamides et les bases de Schiff. Sa réactivité permet l'introduction de divers groupes fonctionnels, ce qui en fait un élément essentiel de la boîte à outils du chimiste pour créer des molécules organiques complexes .

Recherche en protéomique

En protéomique, N-Boc-4-acétylpiperidine est utilisé comme un outil biochimique. Il peut être utilisé pour modifier les peptides et les protéines, modifiant ainsi leurs propriétés à des fins d'étude. Cette modification peut aider à comprendre la fonction et l'interaction des protéines, ce qui est essentiel pour la découverte de nouvelles cibles thérapeutiques .

Synthèse de composés biologiquement actifs

Ce composé est un intermédiaire clé dans la synthèse de molécules biologiquement actives telles que le crizotinib, un médicament anticancéreux. La capacité du groupe tert-butyle à se détacher facilement en milieu acide en fait un atout précieux dans les voies de synthèse en plusieurs étapes, où une protection temporaire des groupes fonctionnels est requise .

Safety and Hazards

The safety information available indicates that tert-butyl 4-acetylpiperidine-1-carboxylate is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Mécanisme D'action

Target of Action

This compound is a derivative of piperidine and is primarily used as an intermediate in organic synthesis .

Mode of Action

Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Boc-4-acetylpiperidine. For instance, it should be stored in a cool, dry, well-ventilated place, away from fire and oxidizing agents . It is also sensitive to light and should be kept in a dark place .

Propriétés

IUPAC Name |

tert-butyl 4-acetylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVBBNZWMSTMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450938 | |

| Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206989-61-9 | |

| Record name | 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206989-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tert-butyl 4-acetylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

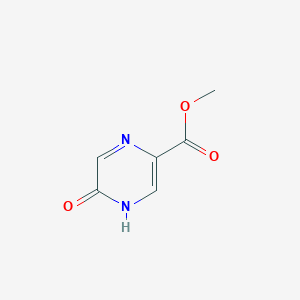

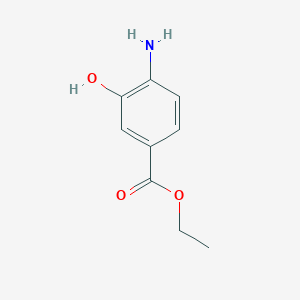

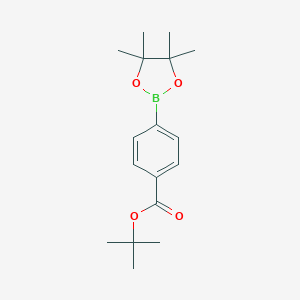

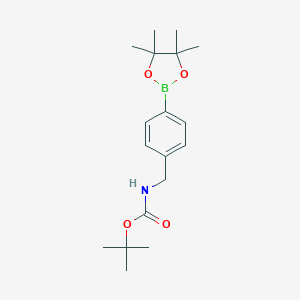

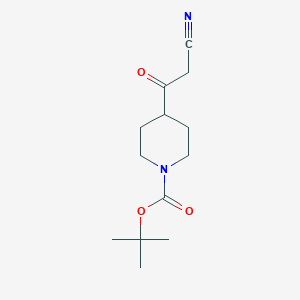

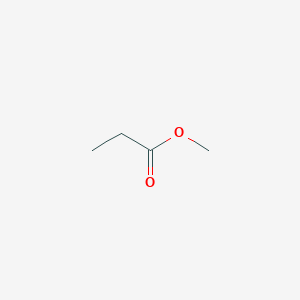

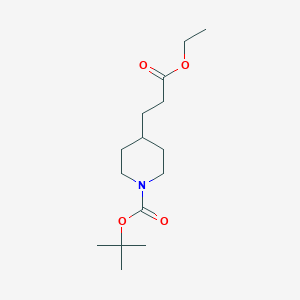

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)